Product packaging for Ethyl (1,3-benzodioxol-5-yloxy)acetate(Cat. No.:CAS No. 179110-57-7)

Ethyl (1,3-benzodioxol-5-yloxy)acetate

Cat. No.: B1302355
CAS No.: 179110-57-7
M. Wt: 224.21 g/mol
InChI Key: NCFWMXNFMBSDKS-UHFFFAOYSA-N
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Description

Ethyl (1,3-benzodioxol-5-yloxy)acetate (CAS 179110-57-7) is a chemical compound with the molecular formula C11H12O4, serving as a valuable ester derivative in organic synthesis and medicinal chemistry research . Its structure, featuring the 1,3-benzodioxole (methylenedioxyphenyl) moiety, makes it a versatile building block for the synthesis of more complex molecules, particularly in the development of compounds with potential biological activity . Researchers utilize this ester as a key intermediate; the ethoxycarbonyl group can be readily hydrolyzed to the corresponding acetic acid or transformed into other functional groups, such as amides or hydrazides, for further chemical exploration . The presence of the methylenedioxy bridge often contributes to the metabolic profile and binding affinity of resultant molecules in pharmacological studies. This product is supplied for research purposes as part of collections of rare and unique chemicals. Intended Use & Disclaimer: This product is for research and analysis purposes only. It is provided 'AS IS' and is not intended for diagnostic, therapeutic, or personal use. The buyer assumes all responsibility for confirming product identity and/or purity. No warranty of merchantability or fitness for a particular purpose is expressed or implied.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H12O5 B1302355 Ethyl (1,3-benzodioxol-5-yloxy)acetate CAS No. 179110-57-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12O5/c1-2-13-11(12)6-14-8-3-4-9-10(5-8)16-7-15-9/h3-5H,2,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCFWMXNFMBSDKS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC2=C(C=C1)OCO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701274017
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

224.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

179110-57-7
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=179110-57-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(1,3-benzodioxol-5-yloxy)acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701274017
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies for Ethyl 1,3 Benzodioxol 5 Yloxy Acetate and Analogues

Strategies for Forming the Ether Linkage to the 1,3-Benzodioxole (B145889) Core

The creation of the ether bond between the 1,3-benzodioxole ring and the acetate (B1210297) side chain is a critical step in the synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate. This is typically achieved through nucleophilic substitution reactions, with the Williamson ether synthesis being a prominent and widely applicable method.

Nucleophilic Substitution Reactions with Halogenated Acetates

A direct and efficient method for forming the ether linkage involves the nucleophilic substitution reaction between the phenoxide of 1,3-benzodioxol-5-ol (sesamol) and a halogenated acetate, such as ethyl chloroacetate (B1199739) or ethyl bromoacetate. In this reaction, the phenolic hydroxyl group of sesamol (B190485) is first deprotonated by a base to form a more nucleophilic phenoxide ion. This ion then attacks the electrophilic carbon atom of the halogenated acetate, displacing the halide ion and forming the desired ether.

Commonly used bases for this transformation include potassium carbonate (K2CO3) and sodium hydride (NaH). The reaction is typically carried out in a polar aprotic solvent like acetone (B3395972) or dimethylformamide (DMF) to facilitate the dissolution of the reactants and promote the reaction rate. This method is advantageous due to the ready availability of the starting materials and the generally good yields obtained. For instance, similar syntheses involve reacting a nucleophile with ethyl chloroacetate in the presence of K2CO3 to yield the corresponding ethyl acetate derivative derpharmachemica.com.

Williamson Ether Synthesis Approaches Utilizing Benzodioxol-5-ol Precursors

The Williamson ether synthesis is a classic and versatile method for preparing ethers, and it is highly applicable to the synthesis of this compound. This reaction proceeds via an SN2 mechanism and involves two main steps:

Deprotonation: The precursor, 1,3-benzodioxol-5-ol (sesamol), is treated with a strong base to deprotonate the phenolic hydroxyl group, forming a sodium or potassium benzodioxol-5-oxide (sesamoxide).

Nucleophilic Attack: The resulting alkoxide ion, a potent nucleophile, then undergoes a nucleophilic attack on an ethyl haloacetate (e.g., ethyl chloroacetate or ethyl bromoacetate). The alkoxide displaces the halide leaving group, resulting in the formation of the ether linkage and the final product.

The choice of base and solvent is crucial for the success of the reaction. Strong bases like sodium hydride (NaH) are often used to ensure complete deprotonation of the phenol. The reaction is typically conducted in an aprotic solvent, such as tetrahydrofuran (THF) or dimethylformamide (DMF), to avoid protonation of the highly reactive alkoxide intermediate.

Reactant 1Reactant 2ReagentsSolventProduct
1,3-Benzodioxol-5-olEthyl chloroacetatePotassium Carbonate (K2CO3)Acetone or DMFThis compound
1,3-Benzodioxol-5-olEthyl bromoacetateSodium Hydride (NaH)Tetrahydrofuran (THF)This compound

Esterification and Transesterification Routes for Acetate Moiety Introduction

An alternative synthetic strategy involves first forming the (1,3-benzodioxol-5-yloxy)acetic acid and then introducing the ethyl ester group.

This can be achieved through Fischer esterification , a well-known acid-catalyzed reaction. In this process, (1,3-benzodioxol-5-yloxy)acetic acid is refluxed with an excess of ethanol (B145695) in the presence of a strong acid catalyst, such as sulfuric acid (H2SO4) or p-toluenesulfonic acid. The excess ethanol serves to drive the reaction equilibrium towards the formation of the ethyl ester. The esterification of glycerol with acetic acid is an example of this type of reaction, where an acid catalyst is employed to produce ester derivatives researchgate.netijcea.org.

Another approach is transesterification . If a different ester of (1,3-benzodioxol-5-yloxy)acetic acid (for example, the methyl ester) is available, it can be converted to the ethyl ester. This is accomplished by heating the methyl ester with ethanol in the presence of either an acid or a base catalyst. This process exchanges the methoxy group of the ester with an ethoxy group from the ethanol.

Multi-Step Synthesis of Structurally Related Benzodioxole-Containing Esters

The synthetic principles used for this compound can be extended to prepare a variety of structurally related analogues.

Preparation of Ethyl 2-(Benzo[d]chemicalbook.comresearchgate.netdioxol-5-yloxy)-2-methylpropanoate

The synthesis of this analogue, which features two additional methyl groups on the acetate portion, follows the Williamson ether synthesis methodology. The key difference lies in the choice of the electrophile. Instead of ethyl haloacetate, an ethyl 2-halo-2-methylpropanoate is used.

The reaction proceeds by first deprotonating 1,3-benzodioxol-5-ol with a suitable base like sodium hydride to form the corresponding phenoxide. This nucleophile then reacts with ethyl 2-bromo-2-methylpropanoate (B8525525). The bulky nature of the tertiary electrophile might slightly hinder the reaction rate compared to a primary halide, but the SN2 reaction is still feasible to form the desired product.

Reactant 1Reactant 2ReagentsSolventProduct
1,3-Benzodioxol-5-olEthyl 2-bromo-2-methylpropanoateSodium Hydride (NaH)DMFEthyl 2-(Benzo[d] chemicalbook.comresearchgate.netdioxol-5-yloxy)-2-methylpropanoate

Synthesis of Ethyl 2-(1,3-Benzodioxol-5-yl)acetate

This analogue lacks the ether oxygen atom, with the acetate group directly attached to the benzodioxole ring. The most common synthetic route to this compound is the direct esterification of the corresponding carboxylic acid, (1,3-benzodioxol-5-yl)acetic acid, also known as homopiperonylic acid chemicalbook.com.

This esterification is typically carried out by reacting (1,3-benzodioxol-5-yl)acetic acid with ethanol. The reaction can be catalyzed by a strong mineral acid (Fischer esterification) or achieved by first converting the carboxylic acid to a more reactive species, such as an acyl chloride. For example, the carboxylic acid can be treated with thionyl chloride (SOCl2) or oxalyl chloride to form the acyl chloride, which then readily reacts with ethanol, often in the presence of a mild base like pyridine or triethylamine to neutralize the HCl byproduct mdpi.com.

Starting MaterialReagentsSolventIntermediateFinal Product
(1,3-Benzodioxol-5-yl)acetic acid1. Thionyl Chloride (SOCl2) 2. Ethanol, PyridineDichloromethane (for step 2)(1,3-Benzodioxol-5-yl)acetyl chlorideEthyl 2-(1,3-Benzodioxol-5-yl)acetate
(1,3-Benzodioxol-5-yl)acetic acidEthanol, Sulfuric Acid (catalyst)Ethanol (excess)N/AEthyl 2-(1,3-Benzodioxol-5-yl)acetate

Chemical Reactivity and Transformation Pathways of Ethyl 1,3 Benzodioxol 5 Yloxy Acetate

Hydrolysis of the Ester Moiety

The ester group in Ethyl (1,3-benzodioxol-5-yloxy)acetate is susceptible to hydrolysis, a reaction that cleaves the ester bond to yield (1,3-benzodioxol-5-yloxy)acetic acid and ethanol (B145695). sigmaaldrich.comchemicalbook.com This transformation can be effectively catalyzed by either acids or bases.

Acid-Catalyzed Hydrolysis Investigations

Under acidic conditions, the hydrolysis of an ester is a reversible equilibrium-driven process. chemistrysteps.comchemguide.co.uk The reaction is typically performed by heating the ester in the presence of water and a strong acid catalyst, such as dilute sulfuric acid or hydrochloric acid. chemguide.co.uklibretexts.org The mechanism involves the initial protonation of the carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon. youtube.com A subsequent nucleophilic attack by a water molecule leads to a tetrahedral intermediate. youtube.com Proton transfer and the elimination of an ethanol molecule result in the formation of the corresponding carboxylic acid, (1,3-benzodioxol-5-yloxy)acetic acid. chemistrysteps.comyoutube.com

To drive the equilibrium towards the products, a large excess of water is typically used. chemistrysteps.comlibretexts.org This reaction is essentially the reverse of Fischer esterification. chemistrysteps.comchemguide.co.uk

Table 1: Conditions and Products of Acid-Catalyzed Hydrolysis

Reactant Reagents Conditions Products

Base-Mediated Saponification Studies

The hydrolysis of esters can also be achieved using a base, a process known as saponification. libretexts.orgmasterorganicchemistry.com Unlike acid-catalyzed hydrolysis, this reaction is essentially irreversible. masterorganicchemistry.comijcce.ac.ir The process involves heating the ester with an aqueous solution of a strong base, such as sodium hydroxide (B78521) (NaOH). chemguide.co.ukdoubtnut.com

The reaction mechanism begins with the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate. masterorganicchemistry.comyoutube.com This is followed by the elimination of the ethoxide ion (⁻OCH₂CH₃) as the leaving group, which generates the carboxylic acid. masterorganicchemistry.com In the basic medium, the newly formed carboxylic acid is immediately deprotonated by the strong base to form a stable carboxylate salt ((1,3-benzodioxol-5-yloxy)acetate) and ethanol. chemistrysteps.commasterorganicchemistry.com This final acid-base step is what renders the reaction irreversible. masterorganicchemistry.com To obtain the free carboxylic acid, a subsequent acidification step is required. chemguide.co.uk

Saponification is generally a more common and efficient method for ester hydrolysis due to its irreversible nature. chemguide.co.ukmasterorganicchemistry.com Studies on the alkaline hydrolysis of similar esters, like ethyl acetate (B1210297), have shown it to be a second-order reaction. ijcce.ac.irdoubtnut.comresearchgate.net

Table 2: Saponification Reaction Details

Reactant Reagents Conditions Intermediate Product Final Product (after acidification)

Reactions Involving the Aromatic 1,3-Benzodioxole (B145889) Ring System

The 1,3-benzodioxole ring is an important pharmacophore and a versatile chemical moiety. chemicalbook.comontosight.ai Its reactivity is largely defined by the electron-donating nature of the two oxygen atoms fused to the benzene (B151609) ring. chemicalbook.comguidechem.com

Electrophilic Aromatic Substitution Patterns on the Benzodioxole

The 1,3-benzodioxole system is highly activated towards electrophilic aromatic substitution (SEAr) reactions. chemicalbook.com The two oxygen atoms of the dioxole ring donate electron density into the aromatic system through resonance, making it more nucleophilic than benzene itself. chemicalbook.comguidechem.com This increased electron density facilitates reactions with electrophiles. chemicalbook.com

Substituents on a benzene ring direct incoming electrophiles to specific positions (ortho, meta, or para). wikipedia.orgmasterorganicchemistry.com In the case of this compound, the aromatic ring has two substituents to consider: the fused methylenedioxy group and the ether linkage at position 5. Both of these are considered activating, ortho-para directing groups. libretexts.org Therefore, electrophilic substitution is expected to occur at positions ortho or para to the most activating groups, while also considering steric hindrance. Common electrophilic aromatic substitution reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation and acylation. wikipedia.orgmasterorganicchemistry.commsu.edu

Table 3: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Type Reagent Expected Electrophile (E⁺) Primary Substitution Positions
Nitration HNO₃, H₂SO₄ NO₂⁺ Ortho to the ether linkage
Bromination Br₂, FeBr₃ Br⁺ Ortho to the ether linkage

Ring-Opening Reactions of the Methylenedioxy Group (e.g., in degradation studies)

The methylenedioxy bridge of the 1,3-benzodioxole ring is generally stable but can be cleaved under specific conditions, particularly in biological or degradation contexts. wikipedia.org This ring-opening is a key step in the metabolism of many compounds containing this moiety. wikipedia.org

Enzymes within the cytochrome P450 superfamily are known to catalyze the oxidative cleavage of the methylenedioxy group. wikipedia.org This process, often termed ortho-demethylenation, transforms the benzodioxole into a catechol (1,2-dihydroxybenzene) derivative. wikipedia.org Biodegradation studies on related fluorinated benzodioxoles by microorganisms like Pseudomonas putida have also demonstrated enzymatic ring-opening as a crucial step in their degradation pathway. nih.govresearchgate.net These degradation pathways are important for understanding the environmental fate of such compounds.

Chemical Modifications of the Aliphatic Chain of the Acetate Moiety

The aliphatic portion of this compound, specifically the acetate chain, provides another avenue for chemical modification. A primary strategy involves the initial hydrolysis of the ester to its corresponding carboxylic acid, (1,3-benzodioxol-5-yloxy)acetic acid, which then serves as a versatile intermediate.

This carboxylic acid can undergo a variety of classic transformations. For instance, it can be converted into an acid chloride, which is a highly reactive intermediate for synthesizing amides or other esters. frontiersin.org Research has shown the synthesis of novel N-(benzo[d] chemicalbook.comcdnsciencepub.comdioxol-5-yl)-2-(one-benzylthio) acetamides starting from related acetic acid structures. frontiersin.org Furthermore, the alpha-carbon of the acetate moiety (the carbon adjacent to the carbonyl group) could potentially be functionalized, for instance, through hydroxylation to form compounds like Ethyl 1,3-benzodioxol-5-yl(hydroxy)acetate. sigmaaldrich.com Such modifications allow for the synthesis of a diverse library of derivatives with potentially new chemical and biological properties. researchgate.net

Derivatization Strategies for Novel Chemical Entities and Libraries

The molecular scaffold of this compound serves as a versatile starting point for the generation of novel chemical entities and the construction of compound libraries for chemical biology and drug discovery. Derivatization strategies primarily target the ethyl ester functional group, which can be readily transformed into a variety of other functionalities. The most common approach involves an initial hydrolysis to the corresponding carboxylic acid, (1,3-benzodioxol-5-yloxy)acetic acid, which acts as a key intermediate for subsequent modifications.

Ester Hydrolysis and Subsequent Amidation

The primary and most fundamental transformation of this compound is the hydrolysis of its ethyl ester to the parent carboxylic acid. This reaction is typically achieved under basic conditions, for example, using sodium hydroxide in an aqueous alcohol solution. The resulting carboxylate salt is then neutralized with acid to yield (1,3-benzodioxol-5-yloxy)acetic acid.

This carboxylic acid intermediate is a crucial hub for creating diverse compound libraries, most notably through the formation of amide bonds. Amide synthesis is a cornerstone of medicinal chemistry, and various methods can be employed to couple (1,3-benzodioxol-5-yloxy)acetic acid with a wide array of primary and secondary amines. Standard coupling reagents, such as N,N'-dicyclohexylcarbodiimide (DCC), can be used to activate the carboxylic acid for reaction with an amine. rjptonline.org More modern and efficient green chemistry approaches, which are solvent-free and may use catalysts like boric acid with urea (B33335) as a nitrogen source, can also be applied. researchgate.net This strategy allows for the systematic introduction of diverse chemical moieties, leading to the generation of extensive amide libraries with varied physicochemical properties.

Table 1: Representative Amide Derivatization Pathway
Starting MaterialIntermediateReagent ClassCoupling Method ExampleResulting Derivative Class
This compound(1,3-benzodioxol-5-yloxy)acetic acidPrimary/Secondary Amines (R-NH₂ or R₂NH)Carbodiimide (e.g., DCC)N-Substituted (1,3-benzodioxol-5-yloxy)acetamides
This compound(1,3-benzodioxol-5-yloxy)acetic acidAmino AcidsMechanochemical grinding with TCT/PPh₃Peptide-like Conjugates
This compound(1,3-benzodioxol-5-yloxy)acetic acidUrea / Boric AcidSolvent-free direct heatingPrimary (1,3-benzodioxol-5-yloxy)acetamide

Formation of Hydrazides and Hydrazide-Hydrazones

Another significant derivatization pathway involves the conversion of the carboxylic acid intermediate into hydrazides and subsequently into hydrazide-hydrazones. This sequence introduces the versatile azometine (–NHN=CH–) linkage, a pharmacophore present in numerous biologically active compounds. nih.gov

The synthesis begins by reacting (1,3-benzodioxol-5-yloxy)acetic acid, or its corresponding ester, with hydrazine (B178648) hydrate (B1144303) (H₂N-NH₂), typically in a solvent like ethanol, to form (1,3-benzodioxol-5-yloxy)acetohydrazide. This hydrazide is a stable intermediate that can be isolated and purified.

The hydrazide is then condensed with a diverse selection of aldehydes or ketones in an appropriate solvent, such as methanol (B129727) or ethanol, often with a catalytic amount of acid (e.g., acetic acid). nih.govmdpi.com This reaction yields a library of hydrazide-hydrazones, where the substituent (R) is derived from the aldehyde or ketone used. This strategy is highly effective for generating chemical diversity, as a vast number of aldehydes and ketones are commercially available. These derivatives can be further modified; for instance, hydrazones can be cyclized to form various heterocyclic systems like 1,3,4-oxadiazolines, 2-azetidinones, or 4-thiazolidinones. nih.gov

Table 2: Hydrazide-Hydrazone Derivatization Pathway
Intermediate 1Reagent 1Intermediate 2Reagent 2 ClassResulting Derivative Class
(1,3-benzodioxol-5-yloxy)acetic acidHydrazine Hydrate(1,3-benzodioxol-5-yloxy)acetohydrazideAldehydes (R-CHO)N'-[(E)-Arylmethylidene]-(1,3-benzodioxol-5-yloxy)acetohydrazides
(1,3-benzodioxol-5-yloxy)acetic acidHydrazine Hydrate(1,3-benzodioxol-5-yloxy)acetohydrazideKetones (R₂C=O)N'-[Aryl(methyl)methylidene]-(1,3-benzodioxol-5-yloxy)acetohydrazides

These derivatization strategies highlight the utility of this compound as a foundational molecule for creating diverse chemical libraries. By leveraging the reactivity of the ester and its corresponding carboxylic acid, researchers can systematically generate novel amides and hydrazones for screening in various biological assays.

Design and Synthesis of Derivatives and Analogues for Structure Activity Relationship Sar Studies in Vitro Focus

Modifications on the Ester Group (e.g., Varying Alkyl Chain Length, Alternative Carboxylic Acid Derivatives)

No specific research data is available for this subsection.

Substitutions on the 1,3-Benzodioxole (B145889) Aromatic Ring

No specific research data is available for this subsection.

Halogenation at the 6-position of the Benzodioxole Core

No specific research data is available for this subsection.

Alkyl or Aryl Substitutions on the Ring System

No specific research data is available for this subsection.

Bioisosteric Replacements of Key Functional Groups within the Scaffold

No specific research data is available for this subsection.

Development of Hybrid Molecules Incorporating the Benzodioxole-Aryloxyacetate Scaffold

No specific research data is available for this subsection.

Advanced Spectroscopic and Chromatographic Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (¹H, ¹³C, 2D-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of Ethyl (1,3-benzodioxol-5-yloxy)acetate. Through the analysis of ¹H, ¹³C, and various 2D-NMR spectra, the precise connectivity and spatial arrangement of atoms within the molecule can be determined.

¹H NMR Spectroscopy: The proton NMR spectrum of this compound would exhibit characteristic signals corresponding to each unique proton environment. The aromatic protons on the benzodioxole ring are expected to appear as distinct multiplets in the downfield region. The methylene (B1212753) protons of the ethyl group and the acetate (B1210297) moiety would present as a quartet and a singlet, respectively, while the methyl protons of the ethyl group would be observed as a triplet in the upfield region.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon framework of the molecule. Key resonances would include those for the carbonyl carbon of the ester, the aromatic carbons of the benzodioxole ring, and the aliphatic carbons of the ethyl and acetate groups. The chemical shifts of these carbons are indicative of their electronic environment.

2D-NMR Spectroscopy: Techniques such as COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence) would be employed to establish proton-proton and proton-carbon correlations, respectively. HMBC (Heteronuclear Multiple Bond Correlation) experiments would further reveal long-range couplings, confirming the connectivity between the ethyl acetate moiety and the benzodioxole ring through the ether linkage.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis (e.g., ESI-MS, GC-MS, UPLC-MS/MS)

Mass spectrometry is a powerful technique for determining the molecular weight and elucidating the fragmentation pathways of this compound. Various ionization methods can be employed for this purpose.

Electrospray Ionization (ESI-MS): ESI-MS is a soft ionization technique that is well-suited for determining the molecular weight of the compound with high accuracy. ekb.egnih.gov In positive ion mode, the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or potassium [M+K]⁺ would be observed. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the elemental composition.

UPLC-MS/MS: Ultra-Performance Liquid Chromatography coupled with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique. ekb.egnih.gov It allows for the separation of the compound from a complex matrix, followed by its fragmentation to produce a characteristic spectrum. ekb.egnih.gov This is invaluable for quantitative analysis and metabolite identification studies. The fragmentation of esters often involves cleavage of the bonds adjacent to the carboxyl group. libretexts.org

Gas Chromatography-Mass Spectrometry (GC-MS): For GC-MS analysis, the compound would be introduced into the mass spectrometer after chromatographic separation. Electron ionization (EI) would lead to the formation of a molecular ion peak (M⁺) and a series of fragment ions. The fragmentation pattern would be characteristic of the molecule's structure, with key fragments arising from the loss of the ethoxy group, the ethyl group, or cleavage of the ether bond.

Table 2: Predicted Mass Spectrometry Fragmentation for this compound

Infrared (IR) and Raman Spectroscopy for Functional Group Identification and Vibrational Analysis

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum would display characteristic absorption bands for the various functional groups. A strong absorption band is expected in the region of 1750-1735 cm⁻¹ corresponding to the C=O stretching of the ester. The C-O stretching vibrations of the ester and ether linkages would appear in the fingerprint region, typically between 1300 and 1000 cm⁻¹. Aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹, while aliphatic C-H stretching would be seen just below 3000 cm⁻¹. The characteristic bands of the 1,3-benzodioxole (B145889) group, particularly the C-O-C stretching of the methylenedioxy bridge, are also expected. nist.gov

Table 3: Key Infrared Absorption Bands for this compound

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the separation, quantification, and purity assessment of this compound.

Reverse-Phase (RP-HPLC): Due to the moderate polarity of the molecule, RP-HPLC would be the most common approach for its analysis. A C18 or C8 stationary phase would be suitable, with a mobile phase typically consisting of a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). The separation is based on the hydrophobic interactions between the analyte and the stationary phase. Gradient elution may be employed to achieve optimal separation from any impurities.

Normal-Phase (NP-HPLC): While less common for this type of compound, normal-phase HPLC could also be utilized. This would involve a polar stationary phase (e.g., silica) and a non-polar mobile phase (e.g., hexane (B92381) and ethyl acetate). This mode of chromatography separates compounds based on their polarity.

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (typically sub-2 µm), leading to significantly higher resolution, faster analysis times, and increased sensitivity compared to conventional HPLC. eurl-pesticides.eu UPLC methods are particularly advantageous for high-throughput screening and for the analysis of complex samples containing low levels of the analyte. A UPLC method for this compound would offer improved peak shape and separation efficiency. ekb.eg

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity Assessment and Analysis of Volatile Compounds

Gas Chromatography-Mass Spectrometry (GC-MS) is an excellent technique for the analysis of thermally stable and volatile compounds like this compound. It is highly effective for purity assessment and the identification of any volatile impurities.

The sample is vaporized and separated on a capillary column based on its boiling point and interaction with the stationary phase. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for each compound, allowing for its positive identification and quantification. The retention time from the gas chromatogram and the mass spectrum together provide a high degree of confidence in the identification of the compound and its purity.

Table 4: List of Compounds Mentioned

Computational Chemistry and Molecular Modeling Investigations

Quantum Chemical Calculations for Electronic Structure, Reactivity, and Conformational Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. Methods like Density Functional Theory (DFT) are employed to investigate the electronic structure, reactivity, and stable conformations of benzodioxole derivatives. researchgate.net These calculations provide valuable data on frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net

The energies of HOMO and LUMO are critical indicators of a molecule's reactivity. HOMO energy relates to the ability to donate electrons, while LUMO energy corresponds to the ability to accept electrons. The energy gap between HOMO and LUMO (the HOMO-LUMO gap) is a key parameter that helps to characterize the chemical reactivity and kinetic stability of a molecule. researchgate.net A smaller gap implies a more reactive molecule. For instance, DFT analysis of certain benzodioxole derivatives designed as COX enzyme inhibitors has been used to calculate these global reactivity descriptors, confirming the structural features required for favorable binding interactions. researchgate.net

Conformational analysis, also performed using quantum chemical methods, helps identify the most stable three-dimensional arrangement of atoms in a molecule. semanticscholar.org This is crucial because a molecule's biological activity is highly dependent on its shape and ability to fit into the binding site of a protein. For example, in a combined crystallographic and theoretical study of a related heterocyclic compound, 2-oxo-2H-chromen-3-yl acetate (B1210297), DFT calculations were used to minimize the molecular geometry, and the resulting structural parameters showed a very good correlation with experimental X-ray diffraction results. semanticscholar.org Such studies validate the accuracy of the computational methods used.

Table 1: Representative Quantum Chemical Descriptors for Benzodioxole Derivatives Note: The following data is illustrative of typical values obtained for related derivatives in research studies and not specific to Ethyl (1,3-benzodioxol-5-yloxy)acetate itself.

Derivative TypeHOMO Energy (eV)LUMO Energy (eV)HOMO-LUMO Gap (eV)Reference
Benzodioxole-Isoxazole Analog-6.5 to -7.0-1.5 to -2.04.5 to 5.5 researchgate.net
Substituted Coumarin Analog-6.8-2.54.3 semanticscholar.org

Molecular Docking Studies for Protein-Ligand Interaction Prediction (In Vitro Targets)

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). nih.govekb.eg This method is instrumental in identifying potential biological targets for compounds like this compound and in understanding the structural basis of their activity.

Molecular docking programs calculate a "docking score" or estimate the binding affinity (often expressed as binding energy in kcal/mol) to rank different binding poses and, by extension, different ligands. dovepress.com While these scores are approximations, they are highly useful for prioritizing compounds for experimental testing. This approach has been successfully applied to various benzodioxole derivatives to predict their inhibitory potential against several enzymes.

For example, studies on benzodioxole derivatives as inhibitors of cyclooxygenase (COX) enzymes have used molecular docking to correlate predicted binding affinities with experimentally determined IC50 values. researchgate.netnih.gov Similarly, novel benzodioxole compounds have been docked into the active site of α-amylase, an enzyme relevant to diabetes, to predict their inhibitory effectiveness. mdpi.com In these studies, compounds with better docking scores generally exhibited lower IC50 values, indicating higher potency. nih.govmdpi.com

Table 2: Experimental Inhibitory Activities of Various Benzodioxole Derivatives

Derivative ClassTarget EnzymeInhibitory Concentration (IC50)Reference
Benzodioxole Acetic Acid (Compound 4f)COX-10.725 µM nih.gov
Benzodioxole Acetate (Compound 3b)COX-11.12 µM nih.gov
Benzodioxole Acetate (Compound 3b)COX-21.3 µM nih.gov
Benzodioxole Isoxazole (Compound A13)COX-164 nM researchgate.net
Benzodioxole Isoxazole (Compound A13)COX-213 nM researchgate.net
Benzodioxole Derivative (St. 2)α-Amylase2.57 µg/mL mdpi.com
Benzodioxole Derivative (St. 3)α-Amylase4.28 µg/mL mdpi.com

Beyond predicting affinity, molecular docking provides a three-dimensional model of the ligand-receptor complex, revealing specific intermolecular interactions that stabilize the binding. These interactions are critical for a molecule's activity and selectivity. For benzodioxole derivatives, docking studies have identified several recurring types of interactions. mdpi.com

Hydrogen Bonds: These are crucial for anchoring a ligand within a binding site. Docking studies of α-amylase inhibitors have shown hydrogen bonds forming between the ligand and catalytic residues like E233 and D197, as well as other key residues such as I235. mdpi.com In some cases, a conventional hydrogen bond has been observed between the oxygen atoms of the benzodioxole moiety and amino acid residues like lysine. researchgate.net

Pi-Pi Stacking: The aromatic rings present in the benzodioxole scaffold can engage in pi-pi stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan, Histidine) in the protein's active site. mdpi.com

Charge-π Interactions: In the case of α-amylase, interactions between the benzodioxole ring and charged residues like His201 have also been suggested. mdpi.com

By visualizing these binding modes, researchers can understand why certain molecules are active and others are not, which is a cornerstone of rational drug design. researchgate.net

In Silico Structure-Activity Relationship (SAR) Modeling for Benzodioxole Derivatives

Structure-Activity Relationship (SAR) studies aim to identify the key chemical features of a molecule that are responsible for its biological activity. nih.gov In silico SAR modeling uses computational techniques to correlate variations in a compound's structure with changes in its observed activity. researchgate.net For benzodioxole derivatives, SAR studies have provided valuable insights into how modifications to the core scaffold and its substituents influence their biological effects. nih.govnih.gov

Research has shown that the 1,3-benzodioxole (B145889) (or methylenedioxy) unit itself can be a critical pharmacophoric element. nih.gov For example, in studies of podophyllotoxin (B1678966) analogues, replacing the methylenedioxy group with methoxy/hydroxy groups led to a dramatic reduction in antitumor activity. nih.gov

SAR analyses have also highlighted the importance of substituents on the benzodioxole ring and associated side chains. nih.govmdpi.com

Effect of Halogens: In a series of benzodioxole derivatives targeting COX enzymes, the presence and position of halogen atoms on an attached phenyl ring significantly influenced inhibitory activity and selectivity. nih.gov

Influence of Side Chains: The nature of the side chain is also critical. For instance, converting a terminal carboxylic acid group to its corresponding ester (acetate) altered the potency against COX-1 and COX-2. nih.gov Studies on other heterocyclic systems have shown that short aliphatic chains can be favorable for activity. nih.gov

Role of the C-5 Position: For some benzodioxole compounds like safrole, the substituent at the C-5 position has been identified as a key determinant of activity and metabolism. nih.gov

These relationships, once established, can be used to build predictive models, such as Quantitative Structure-Activity Relationship (QSAR) models, which mathematically link chemical descriptors to biological activity. nih.gov

Table 3: Summary of Structure-Activity Relationship (SAR) Findings for Benzodioxole Derivatives

Structural Feature/ModificationObserved Effect on Biological ActivityTarget/ContextReference
Presence of the 1,3-benzodioxole moietyEssential for potent antitumor activityPodophyllotoxin analogues nih.gov
Halogen substitution on attached phenyl ringModulates inhibitory potency and selectivityCOX enzymes nih.gov
Conversion of aryl acetic acid to aryl acetateAlters IC50 values against COX-1 and COX-2COX enzymes nih.gov
Fused heterocycle (indoline, benzofuran, benzodioxole)Identified as potent scaffolds for SERCA2a activationSERCA2a activators nih.gov

Ligand-Based and Structure-Based Design Principles for Benzodioxole-Containing Compounds

The insights gained from computational studies are directly applied in the design of new, more effective molecules through two main strategies: ligand-based and structure-based design. semanticscholar.org

Ligand-Based Design is employed when the three-dimensional structure of the biological target is unknown. semanticscholar.org This approach relies on the knowledge of a set of molecules known to be active. drugdesign.org

Pharmacophore Modeling: A pharmacophore model is generated by aligning the active molecules and identifying the common spatial arrangement of essential features (e.g., hydrogen bond donors/acceptors, aromatic rings, hydrophobic centers) required for activity. researchgate.net This 3D pharmacophore then serves as a template to design new molecules that possess these key features in the correct orientation or to search databases for existing compounds that match the template. drugdesign.org

Structure-Based Design is possible when the 3D structure of the target protein is available, typically from X-ray crystallography or NMR. nih.gov

Docking and Optimization: This is the most direct design approach. A starting compound, such as a benzodioxole derivative, is docked into the active site of its target protein. drugdesign.org By analyzing the predicted binding mode, medicinal chemists can identify opportunities for improvement. For example, if an empty hydrophobic pocket is nearby, the ligand can be modified to include a group that fills it. If a potential hydrogen bond with a backbone carbonyl group is possible, the molecule can be extended with an amino group to form that interaction, potentially leading to a more potent compound. drugdesign.org This iterative process of design, synthesis, and testing, guided by computational modeling, is a powerful strategy for lead optimization. nih.govdrugdesign.org

Both strategies have been instrumental in the development of various bioactive compounds, and the principles are directly applicable to the design of novel benzodioxole-containing molecules for a wide range of therapeutic targets.

Mechanistic Biological Investigations in Vitro Models

Enzyme Inhibition and Activation Studies of Benzodioxole Analogues

The 1,3-benzodioxole (B145889) moiety is a key pharmacophore present in numerous biologically active compounds. Its derivatives have been the subject of extensive research to evaluate their potential as modulators of various enzymatic activities. These investigations are crucial for understanding the therapeutic potential and mechanism of action of this class of compounds.

Acetylcholinesterase (AChE) Inhibition

Compounds containing the benzodioxole ring are recognized for their potential to inhibit acetylcholinesterase, an enzyme critical in the breakdown of the neurotransmitter acetylcholine (B1216132). researchgate.netresearchgate.net The inhibition of AChE is a primary therapeutic strategy for managing Alzheimer's disease. researchgate.netresearchgate.net

In one study, a novel synthetic compound featuring both a benzodioxole and a thiadiazole ring demonstrated significant AChE inhibitory activity. researchgate.netresearchgate.net This compound exhibited an IC50 value of 0.114±0.005 µM against AChE, indicating potent inhibition. researchgate.netresearchgate.net For comparison, the standard drug donepezil (B133215) showed an IC50 value of 0.0201±0.0014 µM in the same study. researchgate.net The potential for benzodioxole derivatives as AChE inhibitors has also been recognized in patent literature, which describes new compounds of this class for the potential treatment or prevention of Alzheimer's disease. nih.gov

Alpha-glucosidase Inhibition

Alpha-glucosidase is a key enzyme involved in carbohydrate digestion, and its inhibition is an established approach for managing type-2 diabetes mellitus. A synthetic flavone (B191248) derivative, 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC), has shown potent inhibitory activity against α-glucosidase. frontiersin.org

The BDC compound demonstrated a dose-dependent inhibition of the enzyme, with a maximum inhibition of 99.3 ± 0.26% observed at a concentration of 27.6 µM. frontiersin.org This activity was found to be 22.4 times more potent than that of acarbose, a standard anti-diabetic drug, which achieved 97.72 ± 0.59% inhibition at a much higher concentration of 669.57 µM. frontiersin.org Kinetic studies revealed that BDC acts as a non-competitive inhibitor of α-glucosidase. frontiersin.org

Inhibition of AChE and Alpha-glucosidase by Benzodioxole Analogues
CompoundTarget EnzymeIC50 Value (µM)Inhibition TypeReference CompoundReference IC50 (µM)
Benzodioxole-thiadiazole derivativeAcetylcholinesterase (AChE)0.114 ± 0.005Not SpecifiedDonepezil0.0201 ± 0.0014
2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC)Alpha-glucosidase<27.6Non-competitiveAcarbose<669.57**
Maximum inhibition (99.3%) observed at 27.6 µM. frontiersin.org**Maximum inhibition (97.7%) observed at 669.57 µM. frontiersin.org

Specific data on the inhibition of xanthine (B1682287) oxidase by ethyl (1,3-benzodioxol-5-yloxy)acetate or its close analogues could not be identified in the searched literature.

Specific data on the inhibition of phosphodiesterase 3A (PDE3A) by this compound or its close analogues could not be identified in the searched literature. While some benzodioxole derivatives have been investigated as inhibitors of other phosphodiesterase isoforms, such as PDE4, their activity against PDE3A is not documented in the available sources. nih.gov

The cyclooxygenase (COX) enzymes are key targets in the development of anti-inflammatory drugs. Research has explored the potential of benzodioxole derivatives as inhibitors of both COX-1 and COX-2.

In one study, twelve novel benzodioxole derivatives, comprising aryl acetate (B1210297) and aryl acetic acid groups, were synthesized and evaluated for their COX inhibitory activity. nih.gov The results indicated that these compounds exhibited moderate activity against both COX enzymes. nih.gov Notably, the acetic acid benzodioxole compound without a halogen substituent (compound 4a ) showed inhibitory activity toward COX-1 and COX-2 with IC50 values of 1.45 µM and 3.34 µM, respectively. nih.gov Many of the synthesized compounds demonstrated better selectivity for COX-2 compared to the standard non-steroidal anti-inflammatory drug (NSAID) Ketoprofen. nih.gov

Further research into benzodioxole-pyrazole derivatives has also shown effective COX-II inhibitory activity, with IC50 values in the range of 0.33–3.56 μM. researchgate.netnih.gov

Cyclooxygenase (COX) Inhibition by Benzodioxole Analogues
Compound Class/DerivativeTarget EnzymeIC50 Range (µM)
Benzodioxole Acetic Acid (e.g., Compound 4a)COX-11.45
COX-23.34
Benzodioxole-pyrazole derivativesCOX-20.33 - 3.56

Inducible nitric oxide synthase (iNOS) is an enzyme that produces large amounts of nitric oxide (NO) as part of the inflammatory response. nih.gov While NO is crucial for host defense, its overproduction can contribute to pathological conditions. nih.gov Therefore, selective inhibitors of iNOS are of significant therapeutic interest.

A study on piperidine (B6355638) analogs identified compounds with a 1-(1,3-Benzodioxol-5-ylmethyl) substituent as potent and selective inhibitors of nitric oxide formation. Specifically, a compound designated as 12S from this series demonstrated high potency and significant selectivity for iNOS over the other major isoforms, neuronal NOS (nNOS) and endothelial NOS (eNOS). researchgate.net This highlights the potential of the benzodioxole scaffold in designing selective iNOS modulators.

Identification of Molecular Targets and Ligand-Binding Mechanisms

To elucidate the mechanisms behind the observed enzyme inhibition, molecular docking and other in silico studies have been employed. These computational methods provide insights into how benzodioxole derivatives interact with their molecular targets at an atomic level.

For alpha-glucosidase , docking studies with 2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-4H-chromen-4-one (BDC) suggested an allosteric interaction mechanism. The compound was predicted to bind to a site distinct from the enzyme's active site, with a calculated minimum binding energy (ΔG) of -8.64 kcal/mol. frontiersin.org

In the case of acetylcholinesterase , a benzodioxole-thiadiazole derivative was studied using an in silico insertion procedure with the enzyme structure (PDB ID: 4EY7) to understand its inhibitory action. researchgate.net

Molecular docking of succinate (B1194679) dehydrogenase (SDH) with 1,3-benzodioxole-pyrimidine derivatives revealed strong binding interactions. The (S)-enantiomer of compound 5c showed a more favorable CDOCKER Interaction Energy (−29.98 kcal/mol) compared to its (R)-enantiomer, consistent with its stronger observed fungicidal and enzyme inhibitory activity.

For the auxin receptor TIR1 , a benzodioxole derivative named K-10 was found through molecular docking to have a stronger binding ability than the natural auxin, 1-naphthylacetic acid (NAA).

Studies on the antimitotic activity of 6-benzyl-1,3-benzodioxole derivatives have shown that they act as competitive inhibitors of colchicine (B1669291) binding to tubulin , indicating they interact with the colchicine-binding site on this protein.

Collectively, these studies show that the benzodioxole scaffold can be incorporated into molecules that target a diverse range of proteins, including enzymes and receptors. The binding is often characterized by specific interactions within the target's binding pocket, leading to competitive or allosteric inhibition.

Rho Kinase (ROCK) Inhibition by Related Chromenone Derivatives

Rho-associated kinases (ROCK) are serine/threonine kinases that serve as crucial regulators in various cellular functions. nih.gov As such, ROCK inhibitors are investigated for potential therapeutic applications in conditions like hypertension, glaucoma, and cancer. nih.gov

Currently, there is no specific scientific literature detailing the direct inhibition of Rho Kinase by this compound or its closely related chromenone derivatives. Research into novel ROCK inhibitors is ongoing, with various molecular scaffolds being explored to identify potent and selective compounds. nih.gov

Squalene (B77637) Synthase and Lanosterol-14-alpha Demethylase Inhibition

Squalene synthase and lanosterol (B1674476) 14-alpha demethylase (CYP51A1) are key enzymes in the cholesterol biosynthesis pathway. nih.govnih.gov Inhibition of these enzymes is a strategy for lowering cholesterol levels. nih.govnih.gov Squalene synthase catalyzes the first committed step in sterol biosynthesis, making it a distinct target from HMG-CoA reductase. nih.govgoogle.com Lanosterol 14-alpha demethylase, a cytochrome P450 enzyme, is also essential in the conversion of lanosterol to cholesterol. nih.govnih.govresearchgate.net

There is no available research data from in vitro models specifically investigating the inhibitory activity of this compound against either squalene synthase or lanosterol-14-alpha demethylase.

Interactions with Serotonin (B10506) Transporter (as inferred from SSRI structures like Paroxetine)

An inferential analysis of potential biological targets for this compound can be made by comparing its structure to that of known pharmaceuticals. The selective serotonin reuptake inhibitor (SSRI) Paroxetine (B1678475) is notable for containing a (1,3-benzodioxol-5-yloxy)methyl group as a core structural component. nih.govdrugbank.comnist.gov

Table 1: Structural Comparison of this compound and Paroxetine

FeatureThis compoundParoxetine
Shared Moiety 1,3-benzodioxol-5-yloxy1,3-benzodioxol-5-yloxy
Core Structure AcetatePiperidine
Other Substituents Ethyl ester group4-fluorophenyl group
Molecular Formula C11H12O5C19H20FNO3 nist.gov

Paroxetine's high affinity for SERT is quantified by its low inhibition constant (Ki). This value represents the concentration of the inhibitor required to occupy 50% of the target receptors in vitro.

Table 2: Binding Affinity of Paroxetine for Monoamine Transporters

Transporter TargetInhibition Constant (Ki)
Serotonin Transporter (SERT)0.05 nM nih.govchemicalbook.com
Norepinephrine Transporter (NET)350 nM nih.govchemicalbook.com
Dopamine Transporter (DAT)1100 nM nih.govchemicalbook.com

Cellular Pathway Modulation in Defined Cell-Based Assays (Excluding Cell Growth/Cytotoxicity as Primary Outcome)

Investigation of Specific Intracellular Signalling Cascades

No studies have been published that specifically investigate the effects of this compound on specific intracellular signaling cascades in cell-based assays where pathway modulation is the primary outcome.

In Vitro Assays for Receptor Binding and Functional Response (e.g., Muscarinic Receptors)

In vitro receptor binding assays are standard methods used to determine the affinity of a compound for a specific receptor. researchgate.net These assays typically involve incubating a source of receptors (like prepared tissue or cell membranes) with a radiolabeled ligand that is known to bind to the receptor. A test compound is then added at various concentrations to measure its ability to displace the radiolabeled ligand, from which its binding affinity (Ki) can be calculated. researchgate.netnih.gov

Based on its structural similarity to Paroxetine, a potential interaction with muscarinic acetylcholine receptors could be hypothesized for this compound. While being highly selective for SERT, Paroxetine has been shown to possess a weak affinity for muscarinic acetylcholine receptors, with a Ki value of 42 nM. nih.govchemicalbook.com However, no direct receptor binding assays have been performed to confirm or quantify any potential activity of this compound at muscarinic receptors or any other G-protein coupled receptor. The muscarinic receptor family consists of five subtypes (M1-M5) which are targets for drug development in various therapeutic areas. nih.gov

Applications in Agrochemical and Advanced Material Research

Derivatives as Potential Agrochemicals

The 1,3-benzodioxole (B145889) moiety is a cornerstone in the development of various agrochemicals, most notably as insecticide synergists. These compounds enhance the efficacy of insecticides by inhibiting the metabolic pathways that insects use to detoxify themselves.

Mechanistic Studies of Insecticide Synergism

Derivatives of 1,3-benzodioxole, such as the well-known piperonyl butoxide (PBO), function primarily by inhibiting cytochrome P450 monooxygenases. nih.govmdpi.com These enzymes are crucial for the insect's defense mechanism, as they metabolize and neutralize foreign compounds like insecticides. nih.gov By blocking the action of these enzymes, the insecticide remains active in the insect's system for a longer period and at a higher concentration, leading to increased mortality. cabidigitallibrary.org This synergistic action allows for a reduction in the amount of insecticide needed for effective pest control.

The mechanism of inhibition involves the 1,3-benzodioxole compound acting as a substrate for the cytochrome P450 enzyme. During the metabolic process, an intermediate is formed that binds tightly to the active site of the enzyme, rendering it inactive. nih.gov This inhibition is often reversible, but the time it takes for the enzyme to become active again is long enough to allow the insecticide to exert its toxic effect. nih.gov

Recent research has also explored the development of novel fungicides and plant growth promoters based on the 1,3-benzodioxole scaffold. For instance, certain 1,3-benzodioxole-pyrimidine derivatives have been synthesized and shown to act as potent succinate (B1194679) dehydrogenase inhibitors (SDHIs), a key enzyme in fungal respiration. acs.org In another application, N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamide (B32628) derivatives have been identified as potent auxin receptor agonists, promoting root growth in plants. researchgate.netnih.gov

Table 1: Examples of 1,3-Benzodioxole Derivatives in Agrochemical Research

Derivative Class Application Mechanism of Action
Piperonyl Butoxide (PBO) and analogues Insecticide Synergist Inhibition of cytochrome P450 monooxygenases nih.govmdpi.com
1,3-Benzodioxole-pyrimidine derivatives Fungicide Succinate Dehydrogenase Inhibition (SDHI) acs.org
N-(benzo[d] nih.govresearchgate.netdioxol-5-yl)-2-(one-benzylthio) acetamides Plant Growth Promoter Auxin receptor agonism researchgate.netnih.gov

Role as Intermediates in Specialty Chemical Synthesis

The 1,3-benzodioxole ring is a versatile building block in the synthesis of a wide array of specialty chemicals, including pharmaceuticals, fragrances, and other bioactive molecules. chemicalbook.comguidechem.com Its derivatives, such as Ethyl (1,3-benzodioxol-5-yloxy)acetate, can serve as key intermediates in multi-step synthetic pathways.

The synthesis of these specialty chemicals often begins with foundational 1,3-benzodioxole compounds, which can be derived from catechol. chemicalbook.comguidechem.com A common synthetic route involves the Friedel-Crafts acylation of 1,3-benzodioxole to introduce an acyl group, which can then be further modified. mdpi.com For example, the acylation of 1,3-benzodioxole is a key step in the synthesis of the fragrance Helional® and the insecticide synergist PBO. mdpi.com

The reactivity of the benzodioxole ring allows for a variety of chemical transformations, making it a valuable scaffold in organic synthesis. The Suzuki-Miyaura coupling reaction, for instance, has been employed to create new 1,3-benzodioxole derivatives with diverse functionalities. worldresearchersassociations.comresearchgate.net These synthetic strategies enable the creation of a vast library of compounds with tailored properties for specific applications.

Table 2: Synthetic Pathways Involving 1,3-Benzodioxole Intermediates

Starting Material Key Reaction Product Class
1,3-Benzodioxole Friedel-Crafts Acylation Fragrances (e.g., Helional®), Insecticide Synergists (e.g., PBO) mdpi.com
(6-bromobenzo[d] nih.govresearchgate.netdioxol-5-yl)methanol Appel reaction, Nucleophilic substitution, Huisgen 1,3-dipolar cycloaddition, Suzuki-Miyaura coupling Heterocyclic compounds with potential biological activity worldresearchersassociations.comresearchgate.net
2-(benzo[d] nih.govresearchgate.netdioxol-5-yl)acetic acid Amide coupling Benzodioxole carboxamides with potential antidiabetic and anticancer activity mdpi.com

Exploration in Polymer and Advanced Material Science

The incorporation of the 1,3-benzodioxole moiety into polymers and advanced materials is a more recent area of exploration. The unique electronic and structural properties of the benzodioxole ring make it an attractive candidate for creating materials with novel functionalities.

One notable example is the synthesis of benzodioxinone-based monotelechelics, which are polymers with a reactive group at one end. nih.govresearchgate.net In this research, alkyne-functionalized benzodioxinones were synthesized and then attached to the end of polymers like poly(methyl methacrylate) (PMMA) and poly(ethylene glycol) methyl ether (mPEG) using a "click" reaction. nih.govresearchgate.net These functionalized polymers can then be used to create block copolymers, which are macromolecules composed of two or more different polymer chains linked together. nih.govresearchgate.net The benzodioxinone moiety can be designed to be sensitive to heat or UV light, allowing for controlled polymerization and the creation of "smart" materials that respond to external stimuli. nih.govresearchgate.net

While the application of this compound itself in this field is not yet documented, the successful integration of similar benzodioxole structures into complex polymer architectures suggests a promising future for these compounds in materials science. Further research may uncover their potential in areas such as drug delivery, responsive coatings, and advanced functional materials.

Future Research Directions and Unexplored Potential of Ethyl 1,3 Benzodioxol 5 Yloxy Acetate

Development of Novel and Sustainable Synthetic Routes with Enhanced Efficiency

The advancement of synthetic organic chemistry continually seeks methodologies that are not only efficient in yield and purity but also adhere to the principles of green chemistry. Future research into the synthesis of Ethyl (1,3-benzodioxol-5-yloxy)acetate should prioritize the development of novel and sustainable routes. Current synthetic approaches often rely on traditional methods that may involve harsh reaction conditions, hazardous solvents, or multi-step processes that are not atom-economical.

Prospective research could explore:

Catalytic Systems: Investigating novel catalysts, such as transition metal complexes or organocatalysts, to facilitate the etherification of sesamol (B190485) (1,3-benzodioxol-5-ol) with ethyl chloroacetate (B1199739) or other suitable ethyl acetate (B1210297) synthons. The goal would be to achieve high yields under milder conditions with lower catalyst loading.

Flow Chemistry: The application of continuous flow technology could offer significant advantages in terms of safety, scalability, and reaction control. A continuous process could minimize reaction times and improve product consistency.

Green Solvents: Exploring the use of benign and renewable solvents, such as ionic liquids, deep eutectic solvents, or even water-based systems, to replace conventional volatile organic compounds (VOCs). najah.edu

Microwave-Assisted Synthesis: Utilizing microwave irradiation to accelerate reaction rates and potentially improve yields, offering a more energy-efficient alternative to conventional heating.

The table below outlines potential areas for improvement in the synthesis of this compound.

Parameter Conventional Methods Potential Future Methods Anticipated Benefits
Catalyst Stoichiometric bases (e.g., K2CO3, NaH)Catalytic amounts of transition metals or organocatalystsReduced waste, milder conditions, higher efficiency
Solvent Volatile organic compounds (e.g., DMF, Acetone)Green solvents (e.g., Ionic Liquids, Water)Reduced environmental impact, improved safety
Energy Input Conventional heating (reflux)Microwave irradiation, Flow chemistryFaster reactions, better energy efficiency, scalability
Atom Economy ModerateHighMinimized by-products, more sustainable process

Exploration of Undiscovered Mechanistic Biological Activities through High-Throughput Screening (In Vitro)

The 1,3-benzodioxole (B145889) scaffold is a well-known pharmacophore present in numerous biologically active compounds. chemicalbook.com While derivatives of this core structure have shown a range of activities, the full biological potential of this compound remains largely untapped. High-throughput screening (HTS) presents a powerful tool to rapidly assess the compound's activity against a vast array of biological targets.

Future in vitro studies could focus on:

Enzyme Inhibition Assays: Screening against panels of enzymes, such as kinases, proteases, and metabolic enzymes like α-glucosidase and α-amylase, could uncover novel inhibitory activities relevant to various diseases. rsc.org

Receptor Binding Assays: Evaluating the compound's affinity for different G-protein coupled receptors (GPCRs), ion channels, and nuclear receptors to identify potential therapeutic targets.

Antiproliferative and Cytotoxicity Assays: Testing against a diverse range of cancer cell lines to determine any potential as an anticancer agent. najah.edu Studies on other benzodioxole derivatives have shown promise in this area. chemicalbook.com

Antioxidant and Anti-inflammatory Assays: Investigating its capacity to scavenge free radicals and modulate inflammatory pathways, which are implicated in numerous chronic diseases. chemicalbook.com

The results from HTS can provide crucial preliminary data, guiding more focused and in-depth mechanistic studies to elucidate the specific molecular interactions and pathways involved.

Integration into Complex Molecular Architectures for Advanced Applications

The structure of this compound, with its reactive ester group and stable benzodioxole core, makes it an attractive building block for the synthesis of more complex molecules. Its integration into larger molecular architectures could lead to the development of materials and compounds with advanced properties and applications.

Potential areas of exploration include:

Medicinal Chemistry: The compound can serve as a key intermediate in the synthesis of novel drug candidates. The ester functionality can be readily converted into amides, hydrazides, or other functional groups to create libraries of new derivatives for biological evaluation. najah.edumdpi.com

Polymer Chemistry: Incorporating the benzodioxole moiety into polymer backbones could impart unique optical, thermal, or electronic properties to the resulting materials.

Supramolecular Chemistry: The aromatic and oxygen-rich structure could be exploited in the design of host-guest systems, molecular sensors, or self-assembling materials. The development of spirooxindole derivatives containing the benzodioxole unit is one such example of creating complex, stereoselective structures. rsc.org

Application of Emerging Analytical Techniques for Comprehensive Characterization

A thorough understanding of the physicochemical properties of this compound is fundamental for its development and application. While standard techniques like NMR and mass spectrometry are essential, emerging analytical methods can provide deeper insights into its structure and behavior.

Future characterization efforts could employ:

Single Crystal X-ray Diffraction: Obtaining a crystal structure would provide definitive proof of its three-dimensional arrangement, including bond lengths and angles, which is crucial for understanding its interactions with biological targets. nih.gov

Advanced Mass Spectrometry Techniques: Techniques like High-Resolution Mass Spectrometry (HRMS) are vital for unambiguous formula determination. researchgate.net Furthermore, methods like Laser Desorption Ionization Mass Spectrometry (LDI-MS) combined with crystalline sponge methods could be used for structural determination, especially for small sample quantities. rsc.org

MicroED (Microcrystal Electron Diffraction): This technique is becoming a valuable tool for characterizing small molecules that are challenging to crystallize for traditional X-ray crystallography, offering atomic-level structural insights from microcrystals. nih.gov

Solid-State NMR: For a comprehensive understanding of its properties in the solid state, which can be important for formulation and material science applications.

The table below summarizes the analytical techniques and the information they can provide for this compound.

Analytical Technique Information Provided Relevance
High-Resolution Mass Spectrometry (HRMS)Exact mass and elemental composition. researchgate.netConfirms molecular formula and purity.
Single Crystal X-ray Diffraction3D molecular structure, bond lengths, and angles. nih.govEssential for structure-activity relationship studies and computational modeling.
Microcrystal Electron Diffraction (MicroED)Atomic structure from microcrystals. nih.govAlternative to X-ray crystallography for difficult-to-crystallize compounds.
2D NMR (COSY, HSQC, HMBC)Detailed connectivity and spatial relationships of atoms.Unambiguous structural elucidation and assignment of signals.
Crystalline Sponge Method with LDI-MSStructural analysis of small quantities or non-crystalline samples. rsc.orgEnables characterization of challenging samples.

Advancements in Theoretical and Computational Chemistry for Predicting Reactivity and Interactions

Computational chemistry offers a powerful and cost-effective means to predict the properties, reactivity, and biological interactions of molecules, thereby guiding experimental research. Applying these methods to this compound can accelerate the discovery of its potential applications.

Future computational studies could involve:

Density Functional Theory (DFT) Calculations: To determine the optimized geometry, electronic structure, and reactivity descriptors of the molecule. This can help in predicting sites of reactivity for synthetic modifications. acs.org

Molecular Docking: To simulate the binding of this compound and its virtual derivatives to the active sites of various biological targets identified through HTS. This can help prioritize compounds for synthesis and biological testing. rsc.org

Molecular Dynamics (MD) Simulations: To study the dynamic behavior of the compound and its complexes with biomolecules, providing insights into binding stability and conformational changes.

Quantitative Structure-Activity Relationship (QSAR) Studies: To build predictive models that correlate structural features of benzodioxole derivatives with their biological activities, aiding in the rational design of more potent and selective compounds.

These computational approaches, when used in synergy with experimental work, can significantly streamline the research and development process for this compound and its future derivatives.

Q & A

Q. What are the optimal reaction conditions for synthesizing Ethyl (1,3-benzodioxol-5-yloxy)acetate to ensure high yield and purity?

The synthesis typically involves esterification or condensation reactions. For example, Knoevenagel condensation between 1,3-benzodioxol-5-ol and ethyl chloroacetate under basic conditions (e.g., potassium carbonate or sodium ethoxide) at 60–80°C for 6–12 hours achieves yields >70%. Solvent choice (e.g., DMF or ethanol) and catalyst loading (5–10 mol%) critically influence reaction efficiency .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

  • NMR : ¹H and ¹³C NMR confirm the ester linkage (δ ~4.2 ppm for –OCH₂– and ~1.3 ppm for ethyl CH₃) and benzodioxole protons (δ ~6.8–7.0 ppm).
  • MS : High-resolution ESI-MS provides accurate molecular weight confirmation (expected [M+H]⁺ = 253.08 g/mol).
  • HPLC : Reverse-phase C18 columns with UV detection (λ = 254 nm) assess purity (>95%) using acetonitrile/water gradients .

Q. What are the primary research applications of this compound in medicinal chemistry?

The compound serves as a precursor for bioactive molecules, particularly in designing acetylcholinesterase inhibitors or anti-inflammatory agents. Its benzodioxole moiety enhances π-π stacking with aromatic residues in enzyme active sites, as observed in docking studies .

Advanced Research Questions

Q. How can crystallographic data resolve ambiguities in the molecular conformation of this compound?

Single-crystal X-ray diffraction (SCXRD) with SHELXL refinement (via the SHELX suite) determines bond lengths, angles, and torsional parameters. For example, the dihedral angle between the benzodioxole ring and acetate group (~15°) impacts molecular packing. ORTEP-3 visualizes thermal ellipsoids to assess dynamic disorder .

Q. What computational methods are suitable for analyzing the compound’s reactivity and electronic properties?

  • DFT : B3LYP/6-311+G(d,p) calculations predict frontier molecular orbitals (HOMO-LUMO gap ~4.5 eV) and electrostatic potential maps to identify nucleophilic/electrophilic sites.
  • MD Simulations : AMBER force fields model solvation effects in aqueous/DMSO mixtures, revealing stable conformers over 100 ns trajectories .

Q. How do discrepancies arise in bioactivity data across studies, and how can they be addressed?

Variations in cytotoxicity (e.g., IC₅₀ ranging from 10–50 µM) may stem from differences in cell lines (e.g., HeLa vs. MCF-7) or assay protocols (MTT vs. resazurin). Normalizing data to positive controls (e.g., doxorubicin) and reporting % viability ± SEM improves reproducibility .

Q. What advanced purification strategies mitigate byproduct formation during synthesis?

Flash chromatography (silica gel, ethyl acetate/hexane eluent) removes unreacted starting materials. For challenging separations, preparative HPLC with a phenyl-hexyl stationary phase resolves regioisomers. Recrystallization in ethanol/water (1:3 v/v) enhances crystalline purity .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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Ethyl (1,3-benzodioxol-5-yloxy)acetate
Reactant of Route 2
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Ethyl (1,3-benzodioxol-5-yloxy)acetate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.